1,3-Dimethoxyanthraquinone vs. 1,3-Dihydroxyanthraquinone: ~3-Fold Superior Cytotoxicity in MCF-7 and ~2.5-Fold in K-562 Cancer Cell Lines
In a study by Akhtar et al. (2013), 1,3-dimethoxyanthraquinone (13b) was directly compared with its 1,3-dihydroxy analog (13a, purpuroxanthin) in MTT cytotoxicity assays against MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) cell lines [1]. The dimethoxy derivative (13b) exhibited IC₅₀ values of 6.50 ± 0.66 μg/mL (MCF-7) and 5.90 ± 0.95 μg/mL (K-562), whereas the dihydroxy analog (13a) showed IC₅₀ values of 19.70 ± 0.35 μg/mL (MCF-7) and 14.50 ± 1.28 μg/mL (K-562), representing an approximately 3.0-fold and 2.5-fold increase in potency, respectively [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) against MCF-7 and K-562 cancer cell lines |
|---|---|
| Target Compound Data | 13b: IC₅₀ = 6.50 ± 0.66 μg/mL (MCF-7); 5.90 ± 0.95 μg/mL (K-562) |
| Comparator Or Baseline | 13a (1,3-dihydroxyanthraquinone/purpuroxanthin): IC₅₀ = 19.70 ± 0.35 μg/mL (MCF-7); 14.50 ± 1.28 μg/mL (K-562) |
| Quantified Difference | Fold-difference calculated from mean IC₅₀ (13a ÷ 13b): ~3.03-fold (MCF-7), ~2.46-fold (K-562) |
| Conditions | MTT assay; MCF-7 breast cancer and K-562 chronic myelogenous leukemia cell lines; 72-hour exposure |
Why This Matters
For researchers requiring an anthraquinone scaffold with baseline cytotoxic activity, 1,3-dimethoxyanthraquinone provides approximately 2.5- to 3-fold greater potency than its direct dihydroxy counterpart at identical positions, directly impacting dose-response study design and compound procurement decisions.
- [1] Akhtar, M.N.; Zareen, S.; Yeap, S.K.; Ho, W.Y.; Lo, K.M.; Hasan, A.; Alitheen, N.B. Total Synthesis, Cytotoxic Effects of Damnacanthal, Nordamnacanthal and Related Anthraquinone Analogues. Molecules 2013, 18(8), 10042–10055. View Source
- [2] Akhtar et al. (2013) – as above. Data extracted from Abstract and Results sections; also verified via PubMed abstract (PMID: 23966087). View Source
